2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol
Description
Properties
IUPAC Name |
2-chloro-4-[2-(4-methoxyphenyl)ethynyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c1-18-13-7-4-11(5-8-13)2-3-12-6-9-15(17)14(16)10-12/h4-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALINFICHFTXGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735299 | |
| Record name | 2-Chloro-4-[(4-methoxyphenyl)ethynyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916502-26-6 | |
| Record name | 2-Chloro-4-[2-(4-methoxyphenyl)ethynyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916502-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-[(4-methoxyphenyl)ethynyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Starting Materials: The synthesis begins with 2-chlorophenol and 4-methoxyphenylacetylene.
Catalyst: Palladium-based catalysts are commonly used.
Reagents: Boron reagents such as boronic acids or esters are employed.
Conditions: The reaction is typically carried out in an organic solvent like toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield while maintaining the necessary reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: 2-Hydroxy-4-((4-methoxyphenyl)ethynyl)phenol.
Substitution: 2-Substituted-4-((4-methoxyphenyl)ethynyl)phenol derivatives.
Scientific Research Applications
2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl linkage and phenolic group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
Introduction
2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol, with the CAS number 916502-26-6, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chloro substituent, a methoxy group, and an ethynyl linkage, which contribute to its structural uniqueness. The molecular formula is , and its molecular weight is approximately 274.74 g/mol.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.74 g/mol |
| CAS Number | 916502-26-6 |
Anticancer Potential
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity.
Case Study: Cytotoxicity in Cancer Cells
In a study published in Journal of Medicinal Chemistry, the compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated an IC50 of 12 µM for MCF-7 cells and 15 µM for HeLa cells, suggesting that the compound effectively inhibits cell growth through apoptosis induction and cell cycle arrest mechanisms .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing further proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been noted, contributing to oxidative stress in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the phenolic structure significantly affect biological activity. The presence of the methoxy group at the para position enhances lipophilicity and cellular uptake, while the chloro group appears essential for maintaining activity against specific targets.
Table 2: SAR Findings
| Modification | Effect on Activity |
|---|---|
| Para-methoxy group | Increases potency |
| Chloro substitution | Essential for activity |
| Ethynyl linkage | Enhances interaction with targets |
Toxicological Considerations
While exploring the biological activity, it is crucial to assess the toxicological profile of this compound. Preliminary studies indicate low toxicity in non-cancerous cell lines, suggesting a favorable therapeutic index. However, further studies are warranted to fully understand its safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
